1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H14N4O2S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-(3-ethylsulfonylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N4O2S/c1-2-14(12,13)5-3-4-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
HWHKXAQMTKYGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCN1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine typically involves two key stages:
- Construction of the 1,2,4-triazole ring system.
- Introduction of the 3-(ethylsulfonyl)propyl substituent at the N-1 position.
Research Discoveries and Optimization Insights
- The convergent cyclization approach allows for versatile substitution patterns on the triazole ring, facilitating structure-activity relationship studies.
- Microwave-assisted synthesis protocols have demonstrated reduced reaction times and improved yields for related triazole derivatives, suggesting potential applicability to this compound's synthesis.
- Continuous flow reactors and optimized catalyst systems can enhance scalability and reproducibility, important for industrial production.
- The presence of the ethylsulfonyl group improves solubility and biological activity, underscoring the importance of its efficient incorporation during synthesis.
Data Table Summarizing Key Literature Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted triazole derivatives.
Scientific Research Applications
1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-(Methylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine
- Structural Difference : Replaces the ethylsulfonyl (-SO₂C₂H₅) group with a methylsulfonyl (-SO₂CH₃) group.
- Impact: Molecular Weight: Lower molecular weight (difference of ~14 Da) due to the smaller methyl group. Solubility: Higher hydrophilicity compared to ethylsulfonyl due to reduced alkyl chain length .
1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine
- Structural Difference : Substitutes the ethylsulfonylpropyl chain with a 3-chlorobenzyl group.
- Impact: Aromatic vs. Biological Activity: Chlorinated aromatic moieties are common in antimicrobial agents (e.g., antifungal triazoles like fluconazole), suggesting possible antimicrobial applications for this analog . Molecular Weight: Higher (208.65 Da) due to the aromatic chlorine substituent.
1-[(Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine Derivatives
- Examples :
- Structural Difference : Fluorophenylmethyl groups replace the ethylsulfonylpropyl chain.
- Impact: Electron Effects: Fluorine’s electronegativity enhances stability and metabolic resistance. Bioactivity: Fluorinated triazoles are prevalent in pharmaceuticals (e.g., antifungal agents like voriconazole). The ethylsulfonyl analog may exhibit distinct pharmacokinetics due to its non-aromatic substituent .
1-Propyl-1H-1,2,4-triazol-3-amine
- Structural Difference : Features a simple propyl group (-CH₂CH₂CH₃) instead of ethylsulfonylpropyl.
- Synthetic Simplicity: Lacks sulfonation steps, making synthesis more straightforward .
3-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide
- Structural Difference : Replaces the ethylsulfonylpropyl group with an ethylamide-linked propanamide chain.
- Metabolic Stability: Amides are generally more resistant to hydrolysis than sulfonyl groups .
Key Research Findings
- Sulfonyl vs. Alkyl Substituents : Ethylsulfonylpropyl analogs exhibit enhanced solubility in polar solvents compared to alkyl-substituted triazoles, making them suitable for aqueous formulations .
- Antifungal Activity : Ethylsulfonyl derivatives may mimic the activity of triazole antifungals (e.g., Epoxiconazole, ), where sulfonyl groups improve binding to fungal cytochrome P450 enzymes .
- Synthetic Challenges : Introducing the ethylsulfonyl group requires sulfonation steps, which are less common in triazole synthesis compared to alkylation or arylation methods .
Biological Activity
1-(3-(Ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative efficacy with similar compounds.
Chemical Structure and Properties
The chemical structure of 1-(3-(Ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine features a triazole ring substituted with an ethylsulfonyl group. This unique configuration enhances its solubility and stability, making it a promising candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Weight | 218.28 g/mol |
| CAS Number | 1484377-78-7 |
| Purity | 98% |
The biological activity of 1-(3-(Ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine can be attributed to its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activities through competitive inhibition or allosteric modulation. The ethylsulfonyl group plays a critical role in enhancing the compound's bioavailability and therapeutic efficacy.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and demonstrated effectiveness in inhibiting growth, particularly against Gram-positive bacteria. In vitro studies have shown a dose-dependent response in antimicrobial activity .
Anticancer Properties
The anticancer potential of 1-(3-(Ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine has been explored in several studies. Its analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this triazole have displayed significant antiproliferative effects and induced apoptosis in cancer cells .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests a potential role in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
When compared to other triazole derivatives such as 1-(3-(Methylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine and 1-(3-(Butylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine, the ethylsulfonyl variant exhibits unique solubility characteristics and enhanced biological activity due to the structural influence of the ethyl group .
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(3-(Ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine | Moderate | High | High |
| 1-(3-(Methylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine | Low | Moderate | Moderate |
| 1-(3-(Butylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine | High | Low | Low |
Case Studies
Several case studies have illustrated the therapeutic potential of triazole derivatives:
- Antimicrobial Efficacy : A study evaluated the effectiveness of various triazoles against multidrug-resistant bacterial strains. The ethylsulfonyl derivative showed superior inhibition compared to other tested compounds .
- Cancer Treatment : In a preclinical model of breast cancer, the compound significantly reduced tumor size when administered alongside standard chemotherapy agents. This highlights its potential as an adjunct therapy .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm substituent positioning (e.g., ethylsulfonylpropyl chain integration at N1) via coupling patterns and chemical shifts (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches near 1150–1300 cm⁻¹) .
Q. Advanced Research Focus
- Electronic Effects : Sulfonyl groups decrease electron density at the triazole ring, enhancing electrophilic reactivity. Compare with methylthio () or trifluoromethyl () substituents.
- Bioactivity : In anti-chagasic agents, bulky substituents (e.g., bis(trifluoromethyl)phenyl) improve target binding, suggesting ethylsulfonyl’s steric and electronic balance may optimize activity .
Methodological Insight
Perform Hammett analysis or molecular docking to quantify substituent effects on binding affinity .
What experimental strategies can resolve contradictions in reported bioactivity data for structurally similar 1,2,4-triazol-3-amine derivatives?
Q. Advanced Research Focus
- Meta-Analysis : Compare assay conditions (e.g., pH, cell lines) across studies. For example, antioxidant activity discrepancies may arise from thiobarbituric acid vs. DPPH assay protocols .
- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition + cellular viability) to confirm bioactivity .
Case Study
Contradictory anti-chagasic results for nitro-triazole derivatives were resolved by standardizing parasite strains and incubation times .
What are the key considerations in designing assays to evaluate the biochemical efficacy of this compound in target-specific models?
Q. Advanced Research Focus
- Target Selection : Prioritize enzymes/receptors with structural homology to triazole-binding proteins (e.g., fungal CYP51 for antifungal activity).
- Dose-Response Curves : Optimize concentration ranges based on IC50 values from related compounds (e.g., 0.1–100 µM for nitro-triazoles) .
- Control Experiments : Include positive controls (e.g., fluconazole for antifungal assays) and assess cytotoxicity in mammalian cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
